molecular formula C10H10Br2O B12276308 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12276308
M. Wt: 305.99 g/mol
InChI Key: ZGJICDSBTPYKMZ-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol: is an organic compound with the molecular formula C10H10Br2O and a molecular weight of 305.99 g/mol It is a brominated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of two bromine atoms at the 5th and 7th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable starting material for further functionalization and derivatization .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including flame retardants, plasticizers, and other brominated compounds.

Mechanism of Action

The exact mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine atoms may enhance its binding affinity to certain biological targets, thereby modulating their activity .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-ol: The non-brominated parent compound.

    5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: A chlorinated analog.

    5,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-ol: An iodinated analog.

Comparison: 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or iodine, which can affect the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H10Br2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2

InChI Key

ZGJICDSBTPYKMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Br)Br)O

Origin of Product

United States

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